molecular formula C11H10N2O2 B1612382 (1-phenyl-1H-pyrazol-4-yl)acetic acid CAS No. 35715-77-6

(1-phenyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B1612382
CAS RN: 35715-77-6
M. Wt: 202.21 g/mol
InChI Key: DIVVPUUKTDJSFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

PPAA can be synthesized through various methods, including condensation reactions between hydrazine derivatives and α,β-unsaturated carboxylic acids. The reaction typically involves cyclization of the hydrazine moiety with the carbonyl group of the carboxylic acid, resulting in the formation of the pyrazole ring. Detailed synthetic routes and optimization strategies have been explored in the literature .


Molecular Structure Analysis

The molecular structure of PPAA consists of a phenyl group attached to the pyrazole ring, which is further connected to the acetic acid moiety. The arrangement of atoms and bond angles can be elucidated using techniques such as FTIR (Fourier Transform Infrared Spectroscopy) and 1H NMR (Proton Nuclear Magnetic Resonance). These spectroscopic methods confirm the presence of specific functional groups and provide insights into the compound’s connectivity .


Chemical Reactions Analysis

PPAA participates in various chemical reactions due to its functional groups. It can undergo esterification, amidation, and decarboxylation reactions. Additionally, it may react with nucleophiles or electrophiles, leading to modifications in its structure. Investigating these reactions is crucial for understanding its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Acid-Base Properties : Determining its pKa values and acidity/basicity behavior is relevant for understanding its reactivity .

Scientific Research Applications

Synthesis and Characterization

Biological and Medicinal Applications

  • Antioxidant and Antidiabetic Activity : Pyrazole derivatives have shown promising antioxidant and antidiabetic properties in various studies, demonstrating their potential in treating oxidative damage and diabetes (Kaushik, Kumar, & Kumar, 2016).

  • Corrosion Inhibition : Pyrazoline derivatives have been evaluated as effective corrosion inhibitors for mild steel in acidic media, revealing their potential industrial application (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

Chemical Synthesis and Properties

  • Synthesis of Pyrazoline Derivatives : Research on the synthesis of 1-acetyl(or phenyl)-3-aryl-5-(1-phenyl-3-methyl-5-aryloxyl-pyrazol)-4,5-dihydropyrazole derivatives, involving acetic acid, explored their structural and crystallographic properties (Xie, Mo, Liu, & Liu, 2008).

  • Catalytic Applications : The use of acetic acid functionalized pyridinium salt for the synthesis of pyranopyrazole derivatives highlights its catalytic utility in organic synthesis (Moosavi-Zare, Zolfigol, Salehi-Moratab, & Noroozizadeh, 2016).

properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVVPUUKTDJSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585447
Record name (1-Phenyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-pyrazol-4-yl)acetic acid

CAS RN

35715-77-6
Record name (1-Phenyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EM El-Telbani, SM Ghanem… - Letters in Drug …, 2011 - ingentaconnect.com
A series of 1-arylpyrazole and their N- and S- glycosides has been synthesized. The key step is the synthesis of 3- (furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1 via Vilsmeier -…
Number of citations: 6 www.ingentaconnect.com
RM Zaki, AF Saber, AMK El-Dean… - ARKIVOC: Online Journal …, 2020 - arkat-usa.org
… diethyl dithioacetal S-oxide (FAESO) in THF in the presence of NaH afforded diethyldithioacetal 9, which was converted into 5-chloro-3-methyl-1phenyl-1H-pyrazol-4-yl-acetic acid …
Number of citations: 5 www.arkat-usa.org
GW Craig, M Eberle, C Lamberth… - Journal für praktische …, 2000 - Wiley Online Library
The preparation of novel acetic acid derivatives of pyrazole 3a,b and pyrimidine 2a—e is achieved by condensation of dimethyl acetylsuccinate (1) with appropriate reaction partners. …
Number of citations: 6 onlinelibrary.wiley.com
J Pradhan, A Goyal - International Journal of Pharmaceutical Research & …, 2015 - ijpras.com
β-diketones or 1, 3-diketones are important intermediates not only as a key building blocks for the synthesis of core heterocycles such as pyrazole, isoxazole, and triazole in medicinal …
Number of citations: 16 ijpras.com
SK Suthar, M Sharma - Medicinal research reviews, 2015 - Wiley Online Library
NSAIDs are among the most widely prescribed medications across the world, but the gastrointestinal (GI) toxicity still remains the biggest problem and the challenge for current NSAIDs‐…
Number of citations: 32 onlinelibrary.wiley.com
AD Nandurbar - Journal of chemical and pharmaceutical research, 2013 - researchgate.net
Among the diazole derivatives, thiazoles, imidazoles and pyrazoles are common scaffolds in highly significant biomolecules. These moieties and their derivatives have long been used …
Number of citations: 17 www.researchgate.net

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